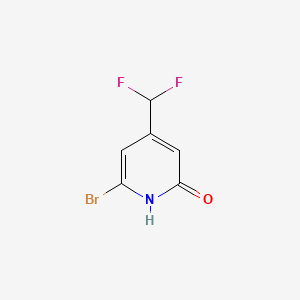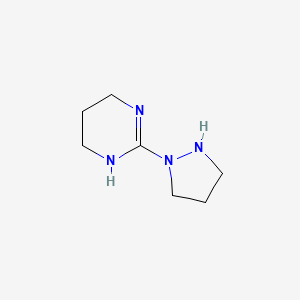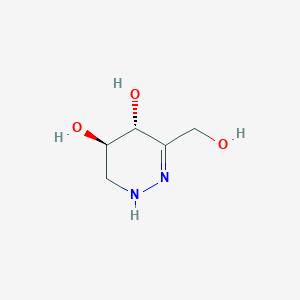![molecular formula C17H12ClN3O2 B13094215 6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13094215.png)
6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((4-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid is a complex organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of a bipyridine core, along with a chlorophenyl group and a carboxylic acid moiety, makes this compound particularly interesting for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the coupling of 4-chloroaniline with a bipyridine derivative under specific conditions. The reaction may involve the use of catalysts such as palladium or nickel complexes to facilitate the coupling process. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity .
化学反応の分析
Types of Reactions
6-((4-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
科学的研究の応用
6-((4-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can act as a fluorescent probe for detecting metal ions in biological systems.
Industry: The compound is used in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 6-((4-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity .
類似化合物との比較
Similar Compounds
- 6-((4-Bromophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid
- 6-((4-Methylphenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid
- 6-((4-Methoxyphenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid
Uniqueness
The unique combination of a chlorophenyl group and a bipyridine core in 6-((4-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid provides distinct chemical properties, such as enhanced stability and specific binding affinities. These properties make it particularly useful in applications requiring high specificity and stability .
特性
分子式 |
C17H12ClN3O2 |
|---|---|
分子量 |
325.7 g/mol |
IUPAC名 |
2-(4-chloroanilino)-6-pyridin-3-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H12ClN3O2/c18-12-3-5-13(6-4-12)20-16-14(17(22)23)7-8-15(21-16)11-2-1-9-19-10-11/h1-10H,(H,20,21)(H,22,23) |
InChIキー |
HUUAUVRBHFWGGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC(=C(C=C2)C(=O)O)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


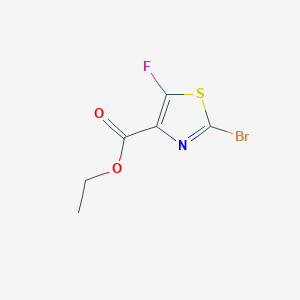



![[4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione](/img/structure/B13094175.png)
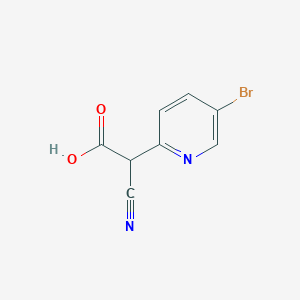
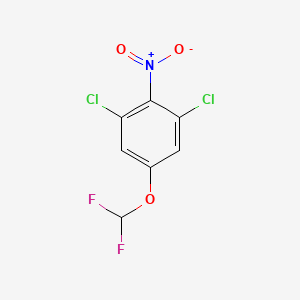
![1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone](/img/structure/B13094186.png)
![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13094190.png)
